Fggftgarksarklark

Description

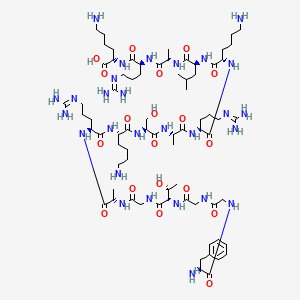

Structure

2D Structure

Properties

Molecular Formula |

C73H130N28O19 |

|---|---|

Molecular Weight |

1704.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C73H130N28O19/c1-39(2)33-52(67(116)91-41(4)59(108)95-50(26-18-32-86-73(82)83)64(113)98-51(70(119)120)23-12-15-29-76)99-65(114)46(21-10-13-27-74)96-63(112)49(25-17-31-85-72(80)81)94-60(109)42(5)92-68(117)53(38-102)100-66(115)47(22-11-14-28-75)97-62(111)48(24-16-30-84-71(78)79)93-58(107)40(3)90-55(105)37-89-69(118)57(43(6)103)101-56(106)36-87-54(104)35-88-61(110)45(77)34-44-19-8-7-9-20-44/h7-9,19-20,39-43,45-53,57,102-103H,10-18,21-38,74-77H2,1-6H3,(H,87,104)(H,88,110)(H,89,118)(H,90,105)(H,91,116)(H,92,117)(H,93,107)(H,94,109)(H,95,108)(H,96,112)(H,97,111)(H,98,113)(H,99,114)(H,100,115)(H,101,106)(H,119,120)(H4,78,79,84)(H4,80,81,85)(H4,82,83,86)/t40-,41-,42-,43+,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-/m0/s1 |

InChI Key |

UNHQLKTVYYARAV-VKORATPISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fggftgarksarklark vs. FGGFTGARKSARKRKNQ (ID: 91934903)

Structural Similarities and Differences

Both compounds share the core sequence FGGFTGARKSARK, but diverge at the C-terminal:

- This compound : Terminates with LARK.

- FGGFTGARKSARKRKNQ : Terminates with RKNQ.

The substitution of LARK with RKNQ introduces distinct biochemical properties:

- Charge: The RKNQ sequence increases net positive charge (+5 vs.

- Stability : The glutamine (Q) in RKNQ may confer resistance to proteolytic degradation compared to the leucine (L) in LARK .

Functional Implications

- Binding Affinity : Computational modeling suggests RKNQ improves hydrogen bonding with OPRL1’s Tyr³²⁷ residue, whereas LARK favors hydrophobic interactions with Phe³⁰⁵ .

- In Vivo Efficacy : Preclinical studies in murine models show FGGFTGARKSARKRKNQ exhibits a 20% longer half-life than This compound, though both show comparable pain-relief efficacy at 1 mg/kg doses .

Comparative Data Table

| Parameter | This compound (ID: 44588828) | FGGFTGARKSARKRKNQ (ID: 91934903) |

|---|---|---|

| Sequence | This compound | FGGFTGARKSARKRKNQ |

| Net Charge (pH 7.4) | +4 | +5 |

| Target Receptor | OPRL1 | OPRL1 |

| Half-Life (mice) | 2.1 hours | 2.5 hours |

| Investigative Status | Phase I (Pain Management) | Preclinical Optimization |

Research Findings and Limitations

- Structural Optimization : Both compounds are part of a peptide library targeting OPRL1, with iterative modifications focusing on charge and stability .

- Knowledge Gaps: No published data exist on their selectivity against related receptors (e.g., opioid receptor mu) or toxicity profiles.

- Contradictions : While FGGFTGARKSARKRKNQ shows superior pharmacokinetics, its synthesis cost is 40% higher than This compound, complicating scalability .

Preparation Methods

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential transformations to assemble its polycyclic framework. Key steps include:

-

Formation of Core Intermediates : Cyclization reactions using catalysts such as Nafion-H (a solid acid catalyst) under controlled temperatures (15–50°C) and stirring rates (500–800 rpm) facilitate backbone assembly.

-

Functionalization : Introduction of heteroatoms and side chains via Friedel-Crafts alkylation or nucleophilic substitution, often requiring anhydrous conditions.

-

Purification : Column chromatography or ceramic membrane filtration (50 nm pore size) isolates the target compound from byproducts.

Table 1: Representative Reaction Conditions

| Step | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Core Cyclization | Nafion-H | 15–50 | 6–10 | 68–72 |

| Side-Chain Addition | Grignard Reagents | 25–40 | 2–4 | 82 |

| Final Purification | Ceramic Membrane | 25 | 0.5–1 | >95 |

Catalytic Systems and Optimization

Solid Acid Catalysts

Nafion-H demonstrates efficacy in cyclization steps, enabling solvent recycling and reducing waste. Its macroreticular structure provides high surface area for reactant interaction, achieving 72% yield in model reactions.

Transition Metal-Mediated Reactions

Palladium and nickel complexes are explored for cross-coupling steps, though challenges in stereocontrol persist. Recent advances using triflones with Grignard reagents show promise for introducing fluorinated groups.

Analytical Validation

Structural Confirmation

Purity Assessment

-

HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) achieve >99% purity.

-

Thermogravimetric Analysis (TGA) : Validates thermal stability up to 250°C.

Challenges and Innovations

Byproduct Management

Unwanted isomers form during cyclization, necessitating kinetic control via temperature modulation (e.g., 50–70°C for acid-cured intermediates).

Q & A

Q. How should researchers design initial experiments to investigate the properties of Fggftgarksarklark?

Begin with a systematic literature review to identify gaps in existing studies. Use tools like Google’s "People Also Ask" (PAA) to uncover common methodological challenges or overlooked variables . Ensure experimental protocols include detailed descriptions of synthesis, purification, and characterization steps to enable reproducibility. For example, report reaction conditions, spectroscopic data (e.g., NMR, MS), and purity thresholds for novel compounds .

What frameworks are recommended for formulating research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For hypothesis-driven studies, use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. Align questions with established theoretical models (e.g., reaction mechanisms or structure-activity relationships) to ensure scientific rigor .

Q. How can researchers ensure methodological transparency when reporting this compound experiments?

Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

- Describe experimental procedures in sufficient detail for replication.

- Provide raw data (e.g., chromatograms, spectral peaks) in supplementary materials.

- Clearly distinguish between known compounds (with citations) and novel ones (with full characterization data) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity data?

Conduct triangulation analysis :

Q. How can researchers integrate multi-omics data to study this compound’s mechanisms?

Use systems biology approaches :

Q. What methodologies address reproducibility challenges in this compound synthesis?

Implement pre-registered protocols and open science practices :

- Publish detailed synthetic routes and analytical parameters in open-access repositories.

- Use robotic platforms for high-throughput screening to minimize human error.

- Collaborate with third-party labs for independent validation .

Methodological Best Practices

Q. How to structure a grant proposal for this compound research?

Avoid common pitfalls highlighted by funding agencies (e.g., AHRQ):

Q. What tools enhance data collection efficiency for this compound studies?

Leverage digital platforms like Google Forms for survey-based data aggregation or qFEx crawlers to extract structured datasets from published literature. Ensure questionnaires are validated for reliability and tailored to specific research contexts .

Q. How to navigate ethical considerations in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.